molecular formula C17H19NO2 B181229 N-benzyl-3-(4-methoxyphenyl)propanamide CAS No. 40478-34-0

N-benzyl-3-(4-methoxyphenyl)propanamide

Cat. No. B181229
CAS RN: 40478-34-0
M. Wt: 269.34 g/mol
InChI Key: YZQICPWATBOPQD-UHFFFAOYSA-N
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Description

N-benzyl-3-(4-methoxyphenyl)propanamide, also known as BMPP, is a synthetic compound that belongs to the family of amides. BMPP has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of N-benzyl-3-(4-methoxyphenyl)propanamide is not fully understood. However, it is believed to act through the inhibition of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. N-benzyl-3-(4-methoxyphenyl)propanamide may also act as an antioxidant and protect against oxidative stress.

Biochemical And Physiological Effects

N-benzyl-3-(4-methoxyphenyl)propanamide has been shown to have various biochemical and physiological effects. In neuroscience, N-benzyl-3-(4-methoxyphenyl)propanamide has been shown to improve cognitive function and memory in animal models. In oncology, N-benzyl-3-(4-methoxyphenyl)propanamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In immunology, N-benzyl-3-(4-methoxyphenyl)propanamide has been shown to modulate the immune response and reduce inflammation.

Advantages And Limitations For Lab Experiments

N-benzyl-3-(4-methoxyphenyl)propanamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, N-benzyl-3-(4-methoxyphenyl)propanamide also has some limitations, including its poor bioavailability and limited in vivo studies.

Future Directions

There are several future directions for the study of N-benzyl-3-(4-methoxyphenyl)propanamide. In neuroscience, further studies are needed to investigate the potential therapeutic applications of N-benzyl-3-(4-methoxyphenyl)propanamide in the treatment of neurodegenerative diseases. In oncology, further studies are needed to investigate the antitumor effects of N-benzyl-3-(4-methoxyphenyl)propanamide and its potential use in combination with other cancer therapies. In immunology, further studies are needed to investigate the immunomodulatory effects of N-benzyl-3-(4-methoxyphenyl)propanamide and its potential use in the treatment of autoimmune diseases. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-benzyl-3-(4-methoxyphenyl)propanamide in vivo.
Conclusion
In conclusion, N-benzyl-3-(4-methoxyphenyl)propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N-benzyl-3-(4-methoxyphenyl)propanamide has been studied for its neuroprotective, antitumor, and immunomodulatory effects. Further studies are needed to investigate the potential therapeutic applications of N-benzyl-3-(4-methoxyphenyl)propanamide in various fields and to elucidate its mechanism of action.

Scientific Research Applications

N-benzyl-3-(4-methoxyphenyl)propanamide has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, N-benzyl-3-(4-methoxyphenyl)propanamide has been shown to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In oncology, N-benzyl-3-(4-methoxyphenyl)propanamide has been shown to have antitumor effects and may be useful in the treatment of cancer. In immunology, N-benzyl-3-(4-methoxyphenyl)propanamide has been shown to modulate the immune response and may be beneficial in the treatment of autoimmune diseases.

properties

CAS RN

40478-34-0

Product Name

N-benzyl-3-(4-methoxyphenyl)propanamide

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-benzyl-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C17H19NO2/c1-20-16-10-7-14(8-11-16)9-12-17(19)18-13-15-5-3-2-4-6-15/h2-8,10-11H,9,12-13H2,1H3,(H,18,19)

InChI Key

YZQICPWATBOPQD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2

Other CAS RN

40478-34-0

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 10.80 g (0.060 mole) of 3-(4-methoxyphenyl) propanoic acid and 6.57 g (0.065 mole of triethylamine in 25 ml dichloromethane at about 0.5° C., 6.84 g (0.063 mole) of ethyl chloroformate was added dropwise. The mixture was stirred for about 15 minutes at a temperature of about 5° to 10° C., then 6.96 g (0.065 mole) of benzylamine were added. The resulting mixture was stirred for about thirty minutes, and the solvent was evaporated. The residue was slurried in 5% aqueous sodium hydroxide. The solid was collected by filtration and rinsed with water until neutral. The washing process was repeated using 5% hydrochloric acid. The residue was dried under vacuum to give 11.0 g of the above-identified product, melting point 92°-94° C., which was suitable for use in step (b).
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
0.065 mol
Type
reactant
Reaction Step One
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
6.96 g
Type
reactant
Reaction Step Two

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